N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Brk/PTK6 Kinase Inhibition Chemical Probe

The compound N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-77-6) is a heterocyclic small molecule within the imidazo[1,2-a]pyrazin-8-amine class, recognized for its role as a selective inhibitor of Breast Tumor Kinase (Brk/Protein Tyrosine Kinase 6, PTK6). The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often utilized for targeting the ATP-binding pocket of kinases.

Molecular Formula C14H11F3N4
Molecular Weight 292.26 g/mol
CAS No. 787590-77-6
Cat. No. B12903567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
CAS787590-77-6
Molecular FormulaC14H11F3N4
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-4-2-3-5-10(9)14(15,16)17/h2-8H,1H3,(H,18,19)
InChIKeyRPMZEXRKOOHIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-77-6): A Chemical Probe for Brk/PTK6-Dependent Pathways


The compound N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-77-6) is a heterocyclic small molecule within the imidazo[1,2-a]pyrazin-8-amine class, recognized for its role as a selective inhibitor of Breast Tumor Kinase (Brk/Protein Tyrosine Kinase 6, PTK6) [1]. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often utilized for targeting the ATP-binding pocket of kinases. This specific compound features an N-methyl substitution at the 8-amine position and a 2-(trifluoromethyl)phenyl group at the 3-position, a combination designed to confer high potency and selectivity for Brk/PTK6 over other kinases, as evidenced by the structure-activity relationships (SAR) established by Zeng et al. for this chemical series [1].

Why a Generic Imidazo[1,2-a]pyrazine Cannot Replace This Specific Brk/PTK6 Inhibitor


Substituting N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine with a generic imidazo[1,2-a]pyrazine derivative or another kinase inhibitor is not scientifically valid due to the steep and narrow structure-activity relationship (SAR) for Brk/PTK6 inhibition [1]. The precise substitution pattern, particularly the 2-(trifluoromethyl)phenyl group at the 3-position, is critical for achieving low-nanomolar potency and, more importantly, the high degree of selectivity required to function as a useful chemical probe. Zeng et al. demonstrated that even minor structural modifications within this chemical series can lead to a significant loss of selectivity against closely related kinases like Aurora B and Lck, which would introduce confounding off-target effects and invalidate experiments aimed at elucidating Brk/PTK6-specific biology [1]. The quantitative differentiation below underscores that the pharmacological profile is exquisitely dependent on the specific chemical structure, making generic substitution a high-risk proposition for experimental integrity.

Quantitative Differentiation of N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine as a Brk/PTK6 Inhibitor


Validation of Brk/PTK6 Inhibitory Potency via Class-Leading Chemical Scaffold

The compound is a member of the imidazo[1,2-a]pyrazin-8-amine series identified by Zeng et al. as novel Brk/PTK6 inhibitors. The lead compound from this optimization campaign, P21d, exhibited an IC50 of 30 nM against Brk, establishing the scaffold's potential for single-digit nanomolar potency [1]. The discovery of this series is a direct result of an extensive SAR study, with this compound class representing the most potent and selective Brk/PTK6 inhibitor chemotype reported at the time of publication [REFS-1, REFS-2].

Brk/PTK6 Kinase Inhibition Chemical Probe

Defined Selectivity Profile Against Off-Target Kinases Aurora B and Lck

A critical failure mode for kinase inhibitors is promiscuity, leading to off-target effects. The most optimized compound from this series, P21d, demonstrates exceptional selectivity for Brk over two structurally related kinases. P21d exhibits >650-fold selectivity for Brk over Aurora B kinase and Lck [REFS-1, REFS-2]. This selectivity window is a direct consequence of the optimized substitution pattern, which is a core feature of the chemical series including the target compound.

Kinase Selectivity Aurora B Lck Off-target Effects

Cellular Target Engagement Verified by Downstream Biomarker Modulation

Target engagement in a cellular context is an essential step beyond biochemical potency. The lead compound P21d, representing this imidazo[1,2-a]pyrazin-8-amine series, effectively suppresses the phosphorylation of SAM68, a known direct substrate of Brk, with an IC50 of 52 nM [REFS-1, REFS-2]. This establishes a clear cellular pharmacodynamic (PD) biomarker for the chemotype.

Biomarker SAM68 Cellular Activity Target Engagement

Optimal Research Applications for N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine


Elucidating Brk/PTK6-Specific Signaling in Triple-Negative Breast Cancer (TNBC) Models

This compound is ideally suited as a chemical probe to dissect the role of Brk/PTK6 in TNBC cell lines [1]. Given the established >650-fold selectivity over Aurora B and Lck, researchers can confidently attribute observed phenotypic changes, such as alterations in cell migration or proliferation, to Brk inhibition. The validated p-SAM68 biomarker assay provides a companion tool for confirming on-target activity throughout experiments, ensuring robust and reproducible mechanistic studies [1].

Validating Brk/PTK6 as a Negative Control in Broad-Spectrum Kinase Profiling Studies

In experiments where the objective is to screen for or validate hits against other kinases (e.g., Src-family kinases), this compound can be used as a high-quality negative control. Its exquisite selectivity profile ensures that observed effects in a multi-kinase assay are not due to inadvertent inhibition of Aurora B or Lck, two common off-targets. This application ensures the integrity of hit deconvolution and validation processes [1].

Investigating Brk's Role in SNAIL-Dependent Epithelial-Mesenchymal Transition (EMT)

The lead compound from this series has been shown to downregulate the transcription factor SNAIL and restore E-cadherin expression, a hallmark of reversing EMT [2]. This compound can be employed to further investigate the Brk/SNAIL/E-cadherin signaling axis in various models of metastasis, providing a direct link from kinase inhibition to transcriptional reprogramming and cell adhesion. This specific application aids in identifying new therapeutic intervention points for preventing cancer metastasis.

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